Chemical structure and properties of N-Fmoc-N-(1-ethylpropyl)-glycine
Chemical structure and properties of N-Fmoc-N-(1-ethylpropyl)-glycine
Technical Monograph: N-Fmoc-N-(1-ethylpropyl)-glycine
Executive Summary
N-Fmoc-N-(1-ethylpropyl)-glycine is a specialized, sterically hindered amino acid derivative used primarily as a building block in the synthesis of Peptoids (poly-N-substituted glycines). Unlike standard amino acids where the side chain is attached to the
This structural modification eliminates the amide proton, preventing standard hydrogen bonding while imparting significant lipophilicity and proteolytic resistance to the resulting oligomer. The steric bulk of the 1-ethylpropyl group is critical for inducing specific backbone conformational constraints, often favoring distinct helical architectures in peptoid foldamers.
Part 1: Molecular Architecture & Chemical Identity
Chemical Structure Analysis
The molecule consists of three distinct functional domains:
-
The Protecting Group: A Fluorenylmethyloxycarbonyl (Fmoc) moiety, ensuring compatibility with standard solid-phase peptide synthesis (SPPS) protocols.[1]
-
The Backbone: A glycine core (
). -
The N-Substituent: A 1-ethylpropyl group (chemically equivalent to a 3-pentyl group).
Key Structural Feature: The nitrogen atom is tertiary . This has two profound consequences:
-
Cis/Trans Isomerism: The amide bond connecting the Fmoc group to the nitrogen exhibits slow rotation on the NMR time scale, leading to distinct cis and trans rotamers (visible in
and NMR). -
Steric Occlusion: The branched nature of the 1-ethylpropyl group at the
-position creates a "steric umbrella," significantly shielding the carbonyl carbon during coupling reactions.
Chemical Data Table
| Property | Specification |
| IUPAC Name | 2-[9H-fluoren-9-ylmethoxycarbonyl-(pentan-3-yl)amino]acetic acid |
| Common Name | Fmoc-N-(1-ethylpropyl)glycine; Fmoc-N-(3-pentyl)glycine |
| Molecular Formula | |
| Molecular Weight | 367.44 g/mol |
| Chirality | Achiral (The 1-ethylpropyl group is symmetric: |
| Solubility | Soluble in DCM, DMF, DMSO, Ethyl Acetate; Insoluble in Water |
| Appearance | White to off-white crystalline powder |
| pKa (COOH) | ~3.8 (Predicted) |
Part 2: Synthesis & Manufacturing Protocols
Since this specific monomer is often custom-synthesized rather than bought from catalog, a robust solution-phase synthesis protocol is required.
Synthesis Workflow (Solution Phase)
The synthesis utilizes a Reductive Amination strategy followed by Fmoc protection .
Step 1: Reductive Amination
-
Reagents: Glycine benzyl ester (
), 3-Pentanone, (Sodium cyanoborohydride), , MeOH. -
Mechanism: The amine condenses with the ketone to form an iminium ion, which is selectively reduced by the cyanoborohydride.[2]
-
Protocol:
-
Dissolve Glycine benzyl ester tosylate (1.0 eq) and 3-Pentanone (1.5 eq) in MeOH.
-
Add catalytic Acetic Acid (1%) to adjust pH to ~5–6.
-
Add
(1.2 eq) portion-wise at 0°C. -
Stir at Room Temperature (RT) for 12–16 hours.
-
Workup: Quench with
, extract with DCM, and purify via flash chromatography (Hexane/EtOAc).
-
Step 2: Fmoc Protection
-
Reagents: Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride),
or DIEA, Dioxane/Water. -
Protocol:
-
Dissolve the secondary amine from Step 1 in 1:1 Dioxane/
. -
Add
(2.5 eq). -
Add Fmoc-Cl (1.1 eq) dropwise at 0°C.
-
Stir for 4 hours.
-
Workup: Acidify with 1M HCl, extract with EtOAc.
-
Step 3: Benzyl Ester Deprotection (Hydrogenolysis)
-
Reagents:
(1 atm), 10% Pd/C, MeOH. -
Protocol:
-
Dissolve the Fmoc-amino ester in MeOH.
-
Add 10% Pd/C (10 wt%).
-
Stir under hydrogen balloon for 2–4 hours. (Monitor closely; prolonged reaction may reduce the Fmoc double bond, though rare under mild conditions).
-
Filtration: Filter through Celite to remove Pd/C.
-
Isolation: Concentrate in vacuo to yield the free acid N-Fmoc-N-(1-ethylpropyl)glycine .
-
Figure 1: Step-wise synthesis pathway from glycine benzyl ester to the final Fmoc-protected building block.
Part 3: Physicochemical Properties & Stability
Cis/Trans Rotamerism
Unlike secondary amides (Fmoc-NH-R) which exist almost exclusively in the trans conformation, N-alkylated Fmoc derivatives exist as a mixture of cis and trans rotamers due to the steric clash between the bulky 1-ethylpropyl group and the fluorenyl ring system.
-
Observation: NMR spectra will often show "doubling" of peaks. This is not an impurity but an intrinsic property of the molecule.
-
Impact: In HPLC, the compound may elute as a broad peak or a split peak depending on the temperature and column type.
Solubility Profile
The 1-ethylpropyl group is highly lipophilic.
-
High Solubility: Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF).
-
Low Solubility: Water, Hexanes (moderate).
-
Implication for SPPS: The monomer dissolves readily in standard coupling solvents (DMF/NMP), facilitating high-concentration coupling mixtures (0.2 M – 0.5 M).
Stability
-
Solid State: Stable at -20°C for >1 year if kept desiccated.
-
Solution State: The Fmoc group is base-sensitive. Avoid exposure to Piperidine or DBU during storage. The carboxylic acid is stable but can undergo slow decarboxylation if heated excessively in the presence of strong acids, though this is rare for N-protected glycines.
Part 4: Application in Solid-Phase Synthesis
Using this monomer in SPPS presents specific challenges due to steric hindrance .
Coupling Protocol (Critical)
The bulky 1-ethylpropyl group shields the nucleophilic nitrogen (during Fmoc deprotection of the previous step) and the electrophilic carbonyl (of this monomer).
-
Recommended Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.
-
Base: HOAt / DIEA (Diisopropylethylamine).
-
Conditions:
-
Stoichiometry: 5 eq Monomer : 5 eq HATU : 10 eq DIEA.
-
Time: Double coupling (2 x 1 hour) or extended single coupling (2-4 hours).
-
Kaiser Test: Standard Kaiser test (Ninhydrin) often fails for secondary amines. Use the Chloranil Test or Acetaldehyde/Chloranil method to verify coupling completion.
-
Peptoid Sub-Monomer Alternative
If the pre-made Fmoc building block is unavailable or too expensive, the Sub-monomer Method is the industry standard for introducing this residue directly on-resin.
-
Acylation: React resin-bound amine with Bromoacetic acid + DIC (Diisopropylcarbodiimide).
-
Displacement: React resin-bound bromoacetyl group with 3-aminopentane (1-ethylpropylamine) in DMF.
-
Note: 3-aminopentane is a volatile liquid. Use high concentration (1.0 M – 2.0 M) to drive the displacement reaction to completion.
-
Figure 2: The Sub-monomer approach, an alternative route to generate the residue directly on the solid support.
Part 5: Structural Biology & Pharmacological Implications
Peptoid Helicity & Foldamers
While the 1-ethylpropyl group is achiral, its bulk plays a crucial role in peptoid folding.
-
Backbone Constraints: The steric bulk restricts the
and dihedral angles of the glycine backbone. -
Helix Induction: Bulky N-alkyl groups generally favor the cis-amide conformation, which is a prerequisite for the formation of Polyproline Type-I (PPI) -like helices. However, without a chiral center (like a phenylethyl group), the helix may not have a preferred handedness (racemic helicity) unless influenced by adjacent chiral residues.
Proteolytic Resistance
The N-substitution renders the amide bond completely resistant to standard proteases (Trypsin, Chymotrypsin).
-
Mechanism: Proteases require an accessible amide proton and a specific spatial orientation for the catalytic triad to function. The 1-ethylpropyl group sterically blocks the active site and removes the necessary proton.
-
Utility: This monomer is ideal for designing peptidomimetics with extended in vivo half-lives.
References
-
Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society.[3]
-
Figliozzi, G. M., et al. (1996). "Synthesis of N-substituted glycine peptoid libraries." Methods in Enzymology.
-
Kirshenbaum, K., et al. (1998). "Sequence-specific polypeptoids: A diverse family of heteropolymers with stable secondary structure." Proceedings of the National Academy of Sciences.
-
Horn, T., et al. (2004). "Incorporation of Chemically Diverse Functionalities into Peptoids via Solid-Phase Synthesis." Bioconjugate Chemistry.
